2,6-Dichloro-N1-((tetrahydrofuran-2-yl)methyl)benzene-1,4-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,6-Dichloro-N1-((tetrahydrofuran-2-yl)methyl)benzene-1,4-diamine is an organic compound characterized by the presence of two chlorine atoms, a tetrahydrofuran ring, and a benzene ring with diamine substitutions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Dichloro-N1-((tetrahydrofuran-2-yl)methyl)benzene-1,4-diamine typically involves the reaction of 2,6-dichlorobenzene-1,4-diamine with tetrahydrofuran-2-carbaldehyde under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve continuous-flow synthesis techniques, which offer advantages such as improved reaction rates and higher yields. For example, the use of a micro fixed-bed reactor packed with a catalyst can enhance mass transfer and reaction efficiency .
Chemical Reactions Analysis
Types of Reactions
2,6-Dichloro-N1-((tetrahydrofuran-2-yl)methyl)benzene-1,4-diamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can yield amine derivatives with altered oxidation states.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzene ring or the tetrahydrofuran ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of substituted derivatives.
Scientific Research Applications
2,6-Dichloro-N1-((tetrahydrofuran-2-yl)methyl)benzene-1,4-diamine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound may be studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Research may explore its potential as a therapeutic agent or drug precursor.
Industry: It can be used in the production of dyes, polymers, and other industrial chemicals.
Mechanism of Action
The mechanism by which 2,6-Dichloro-N1-((tetrahydrofuran-2-yl)methyl)benzene-1,4-diamine exerts its effects involves interactions with specific molecular targets and pathways. For example, it may interact with enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2,6-Dichlorobenzene-1,4-diamine: A precursor in the synthesis of the target compound.
Tetrahydrofuran-2-carbaldehyde: Another precursor used in the synthesis.
Other dichlorobenzene derivatives: Compounds with similar structures but different substituents.
Uniqueness
The uniqueness of 2,6-Dichloro-N1-((tetrahydrofuran-2-yl)methyl)benzene-1,4-diamine lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C11H14Cl2N2O |
---|---|
Molecular Weight |
261.14 g/mol |
IUPAC Name |
2,6-dichloro-1-N-(oxolan-2-ylmethyl)benzene-1,4-diamine |
InChI |
InChI=1S/C11H14Cl2N2O/c12-9-4-7(14)5-10(13)11(9)15-6-8-2-1-3-16-8/h4-5,8,15H,1-3,6,14H2 |
InChI Key |
GSCCMFAJISQFFA-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(OC1)CNC2=C(C=C(C=C2Cl)N)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.